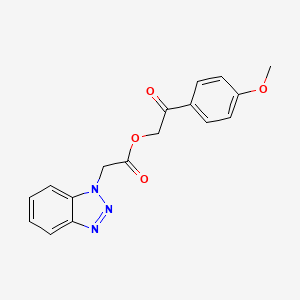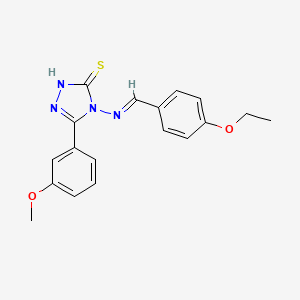![molecular formula C30H27N5O3S B12025471 N-[4-(benzyloxy)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025471.png)
N-[4-(benzyloxy)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benciloxi)fenil]-2-{[4-(4-etoxi)fenil)-5-(piridin-3-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida es un compuesto orgánico complejo que presenta una combinación de anillos aromáticos, triazol y grupos sulfánil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[4-(benciloxi)fenil]-2-{[4-(4-etoxi)fenil)-5-(piridin-3-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida típicamente involucra múltiples pasos:
Formación del Anillo Triazol: Esto se puede lograr a través de una reacción de ciclización que involucra derivados de hidracina y aldehídos o cetonas apropiados.
Introducción del Grupo Sulfánil: El grupo sulfánil se puede introducir a través de reacciones de sustitución nucleofílica utilizando tioles.
Reacciones de Acoplamiento: El paso final involucra el acoplamiento del intermedio triazol-sulfánil con los grupos benciloxifenil y etoxifenil en condiciones adecuadas, a menudo utilizando reacciones de acoplamiento cruzado catalizadas por paladio.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, cribado de alto rendimiento de las condiciones de reacción y técnicas avanzadas de purificación como la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[4-(benciloxi)fenil]-2-{[4-(4-etoxi)fenil)-5-(piridin-3-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo sulfánil se puede oxidar a sulfóxidos o sulfonas.
Reducción: Los anillos aromáticos y la porción de triazol se pueden reducir en condiciones específicas.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Los reactivos como los halógenos, los agentes nitrantes y los agentes sulfonantes se emplean comúnmente.
Productos Principales
Oxidación: Sulfóxidos y sulfonas.
Reducción: Anillos aromáticos reducidos y derivados de triazol.
Sustitución: Diversos compuestos aromáticos sustituidos dependiendo de los reactivos utilizados.
Aplicaciones en Investigación Científica
N-[4-(benciloxi)fenil]-2-{[4-(4-etoxi)fenil)-5-(piridin-3-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida tiene varias aplicaciones en investigación científica:
Química Medicinal: Se puede utilizar como andamiaje para diseñar nuevos fármacos con potenciales efectos terapéuticos.
Fármacos: El compuesto puede servir como intermedio en la síntesis de agentes farmacéuticos.
Ciencia de Materiales: Su estructura única lo convierte en un candidato para el desarrollo de nuevos materiales con propiedades específicas.
Aplicaciones Científicas De Investigación
N-[4-(benzyloxy)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceutical agents.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
El mecanismo de acción de N-[4-(benciloxi)fenil]-2-{[4-(4-etoxi)fenil)-5-(piridin-3-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida involucra la interacción con objetivos moleculares específicos. El anillo triazol puede interactuar con enzimas o receptores, modulando su actividad. El grupo sulfánil también puede desempeñar un papel en la unión a iones metálicos u otras biomoléculas, influyendo en la actividad biológica general del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
N-[4-(benciloxi)fenil]glicinamida: Este compuesto comparte el grupo benciloxifenil, pero difiere en su estructura general y aplicaciones.
Compuestos Fenólicos: Estos compuestos contienen porciones de fenol y exhiben diversas actividades biológicas.
Singularidad
N-[4-(benciloxi)fenil]-2-{[4-(4-etoxi)fenil)-5-(piridin-3-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida es única debido a su combinación de grupos aromáticos, triazol y sulfánil, que confieren propiedades químicas y biológicas específicas que no se encuentran en compuestos más simples.
Propiedades
Fórmula molecular |
C30H27N5O3S |
|---|---|
Peso molecular |
537.6 g/mol |
Nombre IUPAC |
2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C30H27N5O3S/c1-2-37-26-16-12-25(13-17-26)35-29(23-9-6-18-31-19-23)33-34-30(35)39-21-28(36)32-24-10-14-27(15-11-24)38-20-22-7-4-3-5-8-22/h3-19H,2,20-21H2,1H3,(H,32,36) |
Clave InChI |
WZXGNZDIUKCRKE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CN=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12025388.png)
![(3Z)-1-benzyl-5-bromo-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12025393.png)
![[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12025396.png)


![(5Z)-3-(4-Fluorobenzyl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025411.png)

![(5E)-2-(2,4-dichlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025416.png)

![4-Tert-butyl-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-YL]ethylidene}benzohydrazide](/img/structure/B12025422.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12025436.png)

![N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B12025451.png)
![2-{[6-[4-(Allyloxy)phenyl]-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12025457.png)
